(R)-4-(2-Bromobenzyl)oxazolidin-2-one

Asymmetric Synthesis Chiral Auxiliary Enantiomeric Excess

(R)-4-(2-Bromobenzyl)oxazolidin-2-one (CAS 2243636-73-7) is a chiral, non-racemic oxazolidin-2-one derivative with a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol. This compound is primarily utilized as a chiral building block or auxiliary in asymmetric synthesis, where the presence of the 2-bromobenzyl substituent provides a synthetic handle for further functionalization, such as via cross-coupling reactions, which is a key differentiator from simple 4-benzyl or 4-phenyl analogs.

Molecular Formula C10H10BrNO2
Molecular Weight 256.10 g/mol
Cat. No. B12980046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(2-Bromobenzyl)oxazolidin-2-one
Molecular FormulaC10H10BrNO2
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)CC2=CC=CC=C2Br
InChIInChI=1S/C10H10BrNO2/c11-9-4-2-1-3-7(9)5-8-6-14-10(13)12-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1
InChIKeyYXYUBNVUCAWSGT-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-4-(2-Bromobenzyl)oxazolidin-2-one as a Chiral Building Block


(R)-4-(2-Bromobenzyl)oxazolidin-2-one (CAS 2243636-73-7) is a chiral, non-racemic oxazolidin-2-one derivative with a molecular formula of C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol [1]. This compound is primarily utilized as a chiral building block or auxiliary in asymmetric synthesis, where the presence of the 2-bromobenzyl substituent provides a synthetic handle for further functionalization, such as via cross-coupling reactions, which is a key differentiator from simple 4-benzyl or 4-phenyl analogs .

Why (R)-4-(2-Bromobenzyl)oxazolidin-2-one Cannot Be Simply Replaced by Racemic or Other In-Class Analogs


The value of (R)-4-(2-Bromobenzyl)oxazolidin-2-one lies in its specific combination of absolute stereochemistry and the ortho-bromine substituent, which cannot be replicated by its racemic mixture or by simpler 4-benzyloxazolidin-2-one. The racemate (CAS 62825-92-7) [1] would introduce a 1:1 mixture of enantiomers, compromising enantiomeric excess in subsequent chiral transformations. While 4-benzyloxazolidin-2-one is a common chiral auxiliary, it lacks the bromine atom, precluding its direct use in C-C bond forming reactions like Suzuki couplings that the target compound enables. This dual functionality—chiral control plus a reactive halogen handle—creates a unique procurement profile not met by generic alternatives .

Quantitative Evidence for Selecting (R)-4-(2-Bromobenzyl)oxazolidin-2-one Over Closest Analogs


Chiral Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer is supplied with a certified purity of 98% . In contrast, the racemic mixture (CAS 62825-92-7) is an equimolar mixture of (R) and (S) enantiomers, inherently providing 0% enantiomeric excess. For applications requiring chiral induction, a single enantiomer is mandatory to avoid product mixtures that are costly to separate [1].

Asymmetric Synthesis Chiral Auxiliary Enantiomeric Excess

Synthetic Utility: Presence of Ortho-Bromine Handle vs. 4-Benzyloxazolidin-2-one

The target compound bears an aryl bromine at the ortho position, enabling direct participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The widely used chiral auxiliary (S)-4-benzyloxazolidin-2-one lacks this functionality, requiring additional synthetic steps to introduce a halogen for similar transformations . This atomic difference transforms the compound from a simple chiral auxiliary into a bifunctional building block .

Cross-Coupling Suzuki Reaction Functional Group Interconversion

Physicochemical Profile: Predicted LogP Comparison with 4-Benzyloxazolidin-2-one

The predicted XLogP3-AA value for the racemic analog is 2.4, while (S)-4-benzyloxazolidin-2-one has a predicted XLogP of approximately 1.4 [1]. The introduction of the bromine atom in (R)-4-(2-bromobenzyl)oxazolidin-2-one increases lipophilicity by roughly 1 log unit, which can significantly impact membrane permeability and ADME properties in medicinal chemistry programs [2].

Lipophilicity Drug-Likeness Property Prediction

Commercial Availability and Purity: (R)-Enantiomer vs. Racemate

The (R)-enantiomer is commercially available from multiple suppliers (e.g., Leyan, CymitQuimica) with a catalog purity of 98% . The racemic form (CAS 62825-92-7) is also available, but its purchase introduces the risk of using the incorrect stereochemistry given identical molecular formulas and similar names. Selecting the specifically named (R)-enantiomer with a defined CAS number ensures traceability and avoids stereochemical ambiguity .

Sourcing Chemical Purity Inventory Availability

Key Research & Industrial Applications of (R)-4-(2-Bromobenzyl)oxazolidin-2-one


Asymmetric Synthesis of Chiral Biaryls via Tandem Auxiliary-Directed Alkylation and Suzuki Coupling

In medicinal chemistry, the compound serves as a chiral glycine equivalent. Following a diastereoselective alkylation at the α-carbon of an N-acylated derivative, the ortho-bromine enables a downstream Suzuki-Miyaura cross-coupling to introduce a second aryl ring. This two-step, one-pot strategy provides chiral, non-racemic biaryl amino acid precursors with defined stereochemistry, a motif common in kinase inhibitors [1].

Synthesis of Chiral Building Blocks for Factor Xa Inhibitor Analogues

The oxazolidinone ring is a core scaffold in clinical anticoagulants like Rivaroxaban. The (R)-4-(2-bromobenzyl)substituted oxazolidin-2-one can be used as a key intermediate to prepare diversely functionalized oxazolidinones via halogen-metal exchange or cross-coupling, allowing for the rapid exploration of structure-activity relationships around the phenyl ring .

Preparation of Chiral, Halogen-Enriched Fragment Libraries for Drug Discovery

The compound's low molecular weight (256.10 Da) [1] and single aryl bromide make it an ideal core for generating fragment-based screening libraries. The bromine atom provides a direct vector for fragment elaboration via parallel chemistry, while the oxazolidinone ring contributes hydrogen-bonding capability. Its higher lipophilicity (predicted XLogP = 2.4) compared to non-halogenated analogs offers an alternate physicochemical profile for hit finding.

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